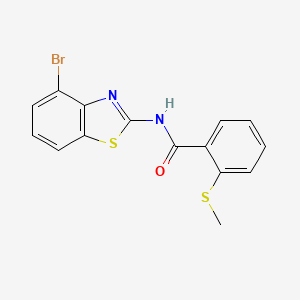![molecular formula C23H18N2O3S2 B3298018 N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-2-(methylsulfonyl)benzamide CAS No. 896362-64-4](/img/structure/B3298018.png)
N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-2-(methylsulfonyl)benzamide
Übersicht
Beschreibung
N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-2-(methylsulfonyl)benzamide, commonly known as BPTM, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various biological studies. BPTM has been found to have a wide range of biochemical and physiological effects and is primarily used as a research tool to investigate the mechanisms of action of various biological processes.
Wirkmechanismus
BPTM works by selectively inhibiting PKCθ, which is involved in the activation of T-cells. The inhibition of PKCθ by BPTM has been found to reduce the activation and proliferation of T-cells, leading to a decrease in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
BPTM has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-2 and interferon-gamma, in T-cells. BPTM has also been found to inhibit the proliferation of T-cells and to reduce the production of reactive oxygen species in neutrophils.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using BPTM in lab experiments is its selectivity towards PKCθ, which allows for the specific inhibition of this protein kinase without affecting other members of the PKC family. This selectivity makes BPTM a valuable tool for investigating the role of PKCθ in various biological processes. However, one of the limitations of using BPTM is its relatively low potency compared to other PKC inhibitors. This means that higher concentrations of BPTM may be required to achieve the desired effects, which could lead to non-specific effects on other proteins.
Zukünftige Richtungen
There are several future directions for research involving BPTM. One area of interest is the investigation of the role of PKCθ in autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. BPTM could be used to selectively inhibit PKCθ and investigate its role in the pathogenesis of these diseases. Another area of interest is the development of more potent and selective PKC inhibitors based on the structure of BPTM. These inhibitors could be used to investigate the role of other members of the PKC family in various biological processes.
Wissenschaftliche Forschungsanwendungen
BPTM has been extensively used in scientific research as a tool to investigate the mechanisms of action of various biological processes. It has been found to be particularly useful in the study of protein kinase C (PKC) signaling pathways. BPTM has been used as a selective inhibitor of PKCθ, a member of the PKC family that plays a crucial role in regulating T-cell activation and differentiation.
Eigenschaften
IUPAC Name |
2-methylsulfonyl-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3S2/c1-30(27,28)21-10-6-5-9-19(21)22(26)25-23-24-20(15-29-23)18-13-11-17(12-14-18)16-7-3-2-4-8-16/h2-15H,1H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDFJWGIXLLBCFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-2-(methylsulfonyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-methylsulfanylbenzamide](/img/structure/B3297944.png)
![N~6~-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B3297947.png)
![(Z)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B3297955.png)

![(Z)-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B3297978.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide](/img/structure/B3297985.png)
![2-oxo-N-(4-phenoxyphenyl)-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide](/img/structure/B3297988.png)
![N-(3,3-diphenylpropyl)-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide](/img/structure/B3297990.png)
![N-(diphenylmethyl)-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide](/img/structure/B3297996.png)
![3-oxo-N-(o-tolyl)-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B3297998.png)
![(4-((4-Methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(4-methyl-3-nitrophenyl)methanone](/img/structure/B3298000.png)
![8-[3-(4-Methoxyphenyl)propanoyl]-4-[(4-methoxyphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B3298014.png)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B3298024.png)
